(3S)-2-methyl-6-methylideneoct-7-ene-2,3-diol
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Overview
Description
(3S)-2-methyl-6-methylideneoct-7-ene-2,3-diol is an organic compound characterized by its unique structure, which includes a methylidene group and a diol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-methyl-6-methylideneoct-7-ene-2,3-diol typically involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate, glucose dehydrogenase, hydrogen donor, and cofactor to perform the asymmetric reduction reaction .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same enzymatic reduction method. This approach is environmentally friendly, simple to operate, and suitable for industrial amplification due to its high substrate concentration, wide substrate universality, and high product yield .
Chemical Reactions Analysis
Types of Reactions
(3S)-2-methyl-6-methylideneoct-7-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methylidene group can participate in substitution reactions with halogens like bromine and chlorine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of an aprotic solvent.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Vicinal dihalides.
Scientific Research Applications
(3S)-2-methyl-6-methylideneoct-7-ene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S)-2-methyl-6-methylideneoct-7-ene-2,3-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with enzymes, altering their activity and leading to various biological effects. The methylidene group can also participate in reactions that modify the compound’s structure and function .
Comparison with Similar Compounds
Similar Compounds
(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: Shares structural similarities but differs in functional groups and applications.
(3S,4R)-3-hydroxypiperidine-4-carboxylic acid: Another compound with a similar backbone but different functional groups and uses.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3S)-2-methyl-6-methylideneoct-7-ene-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-5-8(2)6-7-9(11)10(3,4)12/h5,9,11-12H,1-2,6-7H2,3-4H3/t9-/m0/s1 |
InChI Key |
RAMZBSSISHLRAN-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)([C@H](CCC(=C)C=C)O)O |
Canonical SMILES |
CC(C)(C(CCC(=C)C=C)O)O |
Origin of Product |
United States |
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